Kinome-Wide Selectivity: SGC-CK2-2 vs. Silmitasertib (CX-4945)
SGC-CK2-2 demonstrates superior kinome-wide selectivity compared to the widely used clinical candidate silmitasertib (CX-4945). In the DiscoverX KINOMEscan panel, SGC-CK2-2 inhibits only 3 out of 403 wild-type kinases (S10(1 µM) = 0.007), with the closest off-target, HIPK2, showing a 200-fold selectivity window (IC50 = 600 nM) [1]. In contrast, silmitasertib inhibits 28 out of 403 kinases at the same concentration [2], and additional profiling against 238 kinases revealed 7 off-targets with >90% inhibition at just 50 nM, including DAPK3, FLT3, TBK1, CLK3, HIPK3, PIM1, and CDK1 [3].
| Evidence Dimension | Number of kinases inhibited >90% at 1 µM (KINOMEscan) |
|---|---|
| Target Compound Data | 3 out of 403 kinases |
| Comparator Or Baseline | Silmitasertib (CX-4945): 28 out of 403 kinases |
| Quantified Difference | SGC-CK2-2 inhibits 25 fewer off-target kinases |
| Conditions | DiscoverX KINOMEscan panel, 1 µM compound concentration, 403 wild-type human kinases |
Why This Matters
Superior selectivity reduces the risk of confounding off-target phenotypes, making SGC-CK2-2 the preferred chemical probe for unambiguous target validation of CK2-dependent biology.
- [1] Chemical Probes Portal. SGC-CK2-2 Probe Report. View Source
- [2] Asressu KH, et al. Pharmaceuticals (Basel). 2024;17(3):306. Table 1. View Source
- [3] Chemical Probes Portal. CX-4945 (Silmitasertib) Probe Report. View Source
